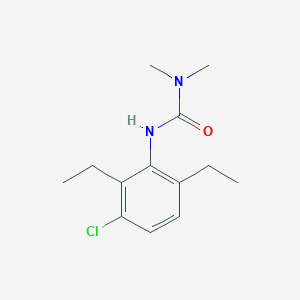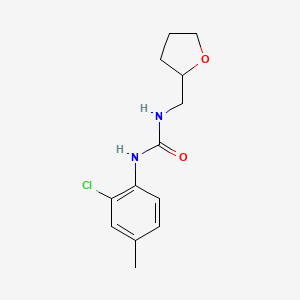
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been studied for its potential use in scientific research. CMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of ion channels in the brain. Specifically, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain neurotransmitter receptors, including the GABA-A receptor. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anticonvulsant and analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its specificity for certain ion channels and neurotransmitter receptors. This can allow researchers to study the function and regulation of these targets in a more precise manner. However, one limitation of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea and its effects on ion channels and neurotransmitter receptors. Finally, the development of new analogs of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea could provide insights into the structure-activity relationships of this compound and its potential use in scientific research.
合成法
The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with oxalyl chloride, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then treated with ammonia to yield 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea.
科学的研究の応用
1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as a tool for studying the regulation of ion channels in the brain. 1-(2-Chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain ion channels, which could provide insights into their function and regulation.
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-4-5-12(11(14)7-9)16-13(17)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHUERMUYSWWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2CCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

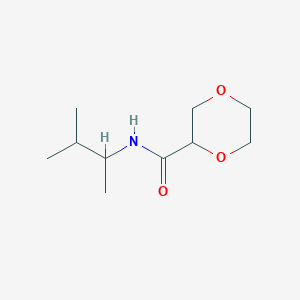
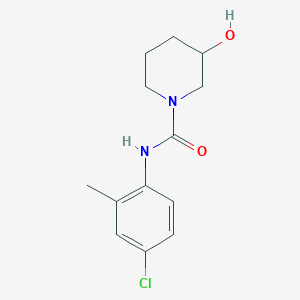

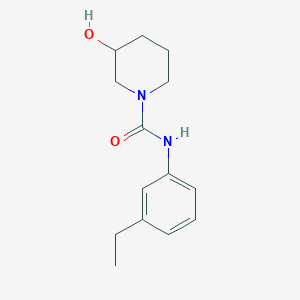
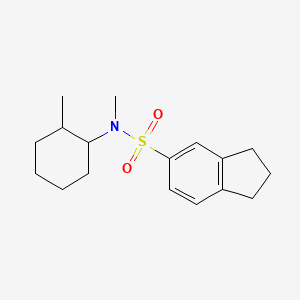



![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
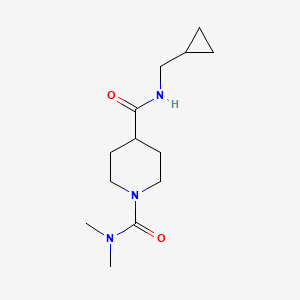
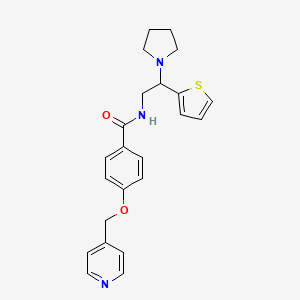
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)
